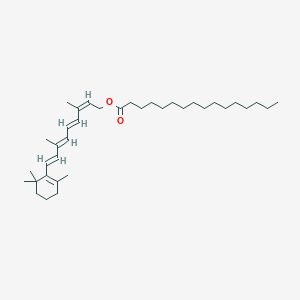

13-cis-Vitamin A palmitate

Description

Properties

IUPAC Name |

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-ILAPVCSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biochemical Properties of 13-cis-Retinyl Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-Retinyl palmitate is a geometric isomer of retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid. As a member of the retinoid family, it plays a crucial role in various biological processes, including vision, cell growth and differentiation, and immune function. While the all-trans isomer is the most biologically active and abundant form, 13-cis-retinyl palmitate is a significant metabolite and a component of various biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the biochemical properties of 13-cis-retinyl palmitate, focusing on its physicochemical characteristics, analytical methodologies for its quantification, and its metabolic fate and signaling pathways.

Physicochemical Properties

The physicochemical properties of 13-cis-retinyl palmitate are fundamental to its stability, absorption, and distribution in biological systems. While specific data for the 13-cis isomer is limited, the properties are largely comparable to the well-characterized all-trans-retinyl palmitate.

Table 1: Physicochemical Properties of Retinyl Palmitate

| Property | Value | References |

| Molecular Formula | C₃₆H₆₀O₂ | [1] |

| Molecular Weight | 524.86 g/mol | [1] |

| Melting Point | ~28-29 °C (for all-trans isomer) | [2] |

| Appearance | Yellow, viscous oil or low-melting solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) (~15 mg/ml), DMSO (~5 mg/ml), DMF (~5 mg/ml), chloroform, and ether. Insoluble in water. | [2][3] |

| UV-Vis Absorption (in Ethanol) | λmax ≈ 325-327 nm | [3][4] |

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification of 13-cis-retinyl palmitate, often in the presence of other isomers, is predominantly achieved by High-Performance Liquid Chromatography (HPLC). Normal-phase HPLC is particularly effective in separating geometric isomers of retinoids.

Experimental Protocol: Quantification of 13-cis-Retinyl Palmitate in Biological Samples

This protocol outlines a general procedure for the extraction and quantification of 13-cis-retinyl palmitate from a biological matrix, such as liver tissue.

1. Sample Preparation (Extraction):

-

All procedures should be carried out under yellow light to prevent photoisomerization of retinoids.

-

Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

-

To the homogenate, add a known amount of an internal standard (e.g., retinyl acetate) to correct for extraction losses.

-

Perform a liquid-liquid extraction using a solvent system such as hexane:isopropanol (B130326) (3:2, v/v). Vortex the mixture vigorously.

-

Centrifuge the mixture to separate the phases.

-

Collect the upper organic phase containing the lipids, including retinyl esters.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector is required.

-

Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal isomer separation.

-

Mobile Phase: An isocratic mobile phase consisting of a non-polar solvent with a small percentage of a polar modifier is typically used. For example, n-hexane with a small percentage of isopropanol or ethyl acetate. The exact ratio should be optimized for the specific column and system to achieve baseline separation of the isomers.

-

Flow Rate: A typical flow rate is 1.0-1.5 mL/min.

-

Detection: Monitor the eluent at the λmax of retinyl palmitate, which is approximately 325 nm.

-

Quantification: Create a standard curve using known concentrations of purified 13-cis-retinyl palmitate. The concentration of 13-cis-retinyl palmitate in the sample can be determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Table 2: Example HPLC Parameters for Retinoid Isomer Separation

| Parameter | Condition |

| Column | Normal-Phase Silica (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm) |

| Mobile Phase | 0.4% 2-propanol in hexane |

| Flow Rate | 2 mL/min |

| Detection | UV at 325 nm |

| Elution Order (Example) | Retinyl Palmitate (unresolved isomers) -> 13-cis-Retinol (B135769) -> all-trans-Retinol |

Note: This is an example, and the elution order and resolution will depend on the specific column and mobile phase composition. For improved separation of retinyl palmitate isomers, a dedicated normal-phase method with a less polar mobile phase might be necessary.

Caption: Experimental workflow for the quantification of 13-cis-retinyl palmitate.

Biochemical Interactions and Metabolism

Enzymatic Hydrolysis

In biological systems, retinyl esters, including 13-cis-retinyl palmitate, are hydrolyzed to release retinol, which can then be further metabolized or utilized by the cell. This hydrolysis is catalyzed by retinyl ester hydrolases (REHs). The enzymatic activity towards different isomers of retinyl palmitate can vary.

A study using pig liver homogenates demonstrated that the hydrolysis rate of 13-cis-retinyl palmitate is significantly higher than that of the all-trans isomer. This suggests that some REHs have a preference for the cis-conformation.[5]

Table 3: Apparent Kinetic Constants for the Hydrolysis of Retinyl Palmitate Isomers by Pig Liver Homogenates

| Substrate | Relative Hydrolase Activity (all-trans = 1) | Apparent Kₘ (µM) |

| 9,13-cis-Retinyl Palmitate | 6.8 ± 0.5 | 142 - 268 |

| 13-cis-Retinyl Palmitate | 5.7 ± 0.5 | 142 - 268 |

| 9-cis-Retinyl Palmitate | 2.4 ± 0.1 | 142 - 268 |

| all-trans-Retinyl Palmitate | 1.0 | 142 - 268 |

| Data from Mata and Travis (1988)[5] |

Signaling Pathways

13-cis-Retinyl palmitate is generally considered a storage form of vitamin A and a pro-drug for more active retinoids. Its primary role in signaling is to serve as a precursor for the generation of 13-cis-retinol and, subsequently, 13-cis-retinoic acid. While all-trans-retinoic acid is the most potent ligand for retinoic acid receptors (RARs), which are nuclear receptors that regulate gene transcription, 13-cis-retinoic acid can also bind to and activate these receptors, albeit with lower affinity.[6]

The prevailing model suggests that much of the biological activity attributed to 13-cis-retinoids stems from their intracellular isomerization to the all-trans forms.[6]

Caption: Metabolic and signaling pathway of 13-cis-retinyl palmitate.

Conclusion

13-cis-Retinyl palmitate is a biochemically significant isomer of retinyl palmitate. Its formation, primarily through thermal isomerization of the all-trans form, and its distinct metabolic handling, including preferential hydrolysis by certain enzymes, are key aspects of its biological profile. While it exhibits lower direct biological activity compared to its all-trans counterpart, its role as a precursor to active retinoids underscores its importance in vitamin A metabolism and signaling. The analytical methods outlined in this guide provide a framework for the accurate quantification of 13-cis-retinyl palmitate, which is essential for research in nutrition, pharmacology, and drug development. Further investigation into the specific roles of 13-cis-retinoids in cellular processes will continue to enhance our understanding of retinoid biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 13-cis-Vitamin A Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 13-cis-Vitamin A palmitate, also known as 13-cis-retinyl palmitate. This document details the chemical pathways, experimental protocols, and purification strategies pertinent to the production of this important retinoid, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is the palmitic acid ester of 13-cis-retinol (B135769). As a member of the retinoid family, it is a compound of significant interest due to its potential biological activities and its role as a more stable form of Vitamin A. The synthesis of this specific cis-isomer requires a controlled and stereoselective approach to maintain the desired configuration of the polyene chain. This guide outlines a feasible synthetic route starting from the readily available 13-cis-retinoic acid (isotretinoin).

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 13-cis-retinoic acid:

-

Reduction of 13-cis-Retinoic Acid: The carboxylic acid functionality of 13-cis-retinoic acid is reduced to a primary alcohol, yielding 13-cis-retinol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[1][2][3][4][5]

-

Esterification of 13-cis-Retinol: The resulting 13-cis-retinol is then esterified with palmitic acid or a reactive derivative like palmitoyl (B13399708) chloride to form the final product, this compound.

Experimental Protocols

Note: All procedures involving retinoids should be performed under subdued light and an inert atmosphere (e.g., nitrogen or argon) to prevent isomerization and oxidation.[6]

Step 1: Reduction of 13-cis-Retinoic Acid to 13-cis-Retinol

This protocol describes the reduction of the carboxylic acid group of 13-cis-retinoic acid to a primary alcohol using lithium aluminum hydride.

Materials:

-

13-cis-Retinoic Acid (Isotretinoin)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Dilute Sulfuric Acid (e.g., 1 M)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve 13-cis-retinoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute sulfuric acid, until the gray precipitate turns white and the solution becomes clear.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 13-cis-retinol as a yellow oil or solid.

Step 2: Esterification of 13-cis-Retinol with Palmitoyl Chloride

This protocol details the conversion of 13-cis-retinol to its palmitate ester using palmitoyl chloride in the presence of a base.

Materials:

-

13-cis-Retinol (from Step 1)

-

Palmitoyl Chloride

-

Anhydrous Dichloromethane (B109758) or Diethyl Ether

-

Anhydrous Triethylamine (B128534) or Pyridine

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve the crude 13-cis-retinol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous triethylamine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add palmitoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any isomerized species. A multi-step purification strategy is often necessary.

References

- 1. Cas 79-81-2,Retinol palmitate | lookchem [lookchem.com]

- 2. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

The Unseen Isomer: A Technical Guide to the Natural Occurrence of 13-cis-Vitamin A Palmitate in Foods

For Immediate Release

A deep dive into the presence, quantification, and metabolic significance of 13-cis-Vitamin A palmitate, an often-overlooked isomer of Vitamin A, in various food matrices. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its natural occurrence, analytical methodologies, and biological implications.

Introduction

Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, and cellular differentiation. While all-trans-retinyl palmitate is the most well-known and biologically active form of stored vitamin A in foods, several geometric isomers exist. Among these, this compound is a naturally occurring isomer that is also formed during food processing and storage. Understanding the distribution and levels of this isomer in the food supply is critical for accurate nutritional assessment and for understanding the metabolic fate of different forms of Vitamin A. This guide provides a detailed examination of the natural occurrence of this compound in various foods, outlines the analytical methods for its quantification, and discusses its metabolic context.

Quantitative Data on this compound in Foods

The concentration of this compound in foods is generally lower than its all-trans counterpart. Its presence can be attributed to both natural biosynthesis and isomerization induced by external factors such as heat and light. The following table summarizes the available quantitative data for this compound in various food products. It is important to note that data on the natural occurrence of this specific isomer in a wide range of unprocessed foods is limited, with much of the available information focusing on fortified products or the effects of processing.

| Food Category | Food Item | Concentration of this compound | Comments |

| Cereals | Corn Flakes | Approximately 5% of total Vitamin A palmitate[1] | Formed during processing and storage. |

| Dairy | Skim Milk (light-exposed) | Levels decrease upon light exposure, but are initially present. Ascorbic acid can inhibit this reduction.[1] | Isomerization is a key factor in its presence. |

| Fortified Foods | Infant Formula | Quantifiable levels are present and monitored. | Methods for simultaneous determination of all-trans and 13-cis isomers are established.[2][3] |

| Animal Products | Liver (various species) | Retinyl palmitate is the predominant form of Vitamin A, with cis-isomers present. Specific quantitative data for the 13-cis isomer is often not differentiated from other cis-isomers or is included in the total Vitamin A value.[4][5] | Liver is a major storage organ for Vitamin A. |

| Fish and Seafood | Fish Liver Oils | Contains various isomers of Vitamin A.[6] | Retinyl palmitate is the main storage form.[7] |

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound requires robust analytical methods that can separate it from other retinoid isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Analysis of Vitamin A Isomers in Fortified Milk and Infant Formula

This method is adapted from established procedures for the simultaneous determination of vitamin A isomers in fortified dairy products.[2][3][8][9]

1. Sample Preparation (Saponification and Extraction):

-

To a known quantity of the liquid sample (e.g., 10-25 mL of milk or reconstituted infant formula), add an antioxidant such as pyrogallol (B1678534) or ascorbic acid to prevent degradation.

-

Add a solution of ethanolic potassium hydroxide (B78521) (KOH) to saponify the retinyl esters to retinol (B82714). Typically, this involves heating the mixture under reflux in a light-protected environment.

-

After cooling, extract the unsaponifiable matter containing the retinol isomers into an organic solvent, commonly hexane (B92381) or a mixture of hexane and diethyl ether.

-

Wash the organic extract with water to remove the alkali and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen at a low temperature.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

-

Column: A normal-phase silica (B1680970) column is often used for the separation of vitamin A isomers.

-

Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a polar modifier like isopropanol (B130326) or dioxane, is typically employed. The exact composition is optimized to achieve baseline separation of the all-trans and 13-cis-retinol (B135769) peaks.

-

Detection: UV detection at approximately 325 nm is used to quantify the retinol isomers.

-

Quantification: The concentration of 13-cis-retinol is determined by comparing its peak area to that of a certified 13-cis-retinol standard. If a standard is unavailable, quantification can be performed relative to the all-trans-retinol standard, applying a response factor.

Protocol 2: Direct Analysis of Retinyl Palmitate Isomers in Oils

This protocol is a direct method that avoids saponification, which can sometimes induce isomerization.[10]

1. Sample Preparation:

-

Accurately weigh a sample of the oil into a volumetric flask.

-

Dissolve the oil in an appropriate solvent, such as hexane or isopropanol.

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.

2. HPLC Analysis:

-

Column: A reversed-phase C18 column or a normal-phase silica column can be used. The choice depends on the desired separation and the complexity of the oil matrix.

-

Mobile Phase: For a reversed-phase separation, a mobile phase consisting of a mixture of methanol, acetonitrile, and/or water may be used. For a normal-phase separation, a hexane-based mobile phase with a polar modifier is suitable.

-

Detection: UV or fluorescence detection can be used. Fluorescence detection offers higher sensitivity and selectivity for retinoids.

-

Quantification: The concentration of 13-cis-retinyl palmitate is determined by comparing its peak area to that of a 13-cis-retinyl palmitate standard.

Signaling Pathways and Metabolic Fate

While this compound itself is not the primary active form of Vitamin A, it contributes to the overall retinoid pool within the body. Its metabolic fate is intertwined with the general pathway of Vitamin A metabolism.

Caption: Metabolic pathway of dietary 13-cis-retinyl palmitate.

Upon ingestion, 13-cis-retinyl palmitate is hydrolyzed in the intestinal lumen to 13-cis-retinol. Inside the enterocytes, it is re-esterified and incorporated into chylomicrons for transport to the liver. In the liver, the ester is hydrolyzed back to 13-cis-retinol. This isomer can then be either isomerized to the more biologically active all-trans-retinol or oxidized to 13-cis-retinoic acid. Both 13-cis-retinol and 13-cis-retinoic acid can undergo isomerization to their respective all-trans forms.[11] All-trans-retinoic acid is the primary ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate the expression of a wide range of genes involved in cellular processes.[12] The metabolism of 13-cis-retinoic acid also involves cytochrome P450 enzymes, such as CYP3A4, leading to the formation of metabolites like 4-oxo-13-cis-retinoic acid.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of 13-cis and all-trans vitamin A palmitate (retinyl palmitate), vitamin A acetate (retinyl acetate), and total vitamin E (alpha-tocopherol and DL-alpha-tocopherol acetate) in infant formula and adult nutritionals by normal phase HPLC: first action 2012.10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Simultaneous determination of 13-cis and all-trans vitamin A palmitate (retinyl palmitate), vitamin A acetate (retinyl acetate), and total vitamin E (alpha-tocopherol and DL-alpha-tocopherol acetate) in infant formula and adult nutritionals by normal phase HPLC: first action 2012.10. | Semantic Scholar [semanticscholar.org]

- 4. A survey of vitamin A concentrations in the liver of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isomers of vitamin A in fish liver oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rositausa.com [rositausa.com]

- 8. Determination of retinyl palmitate (vitamin A) in fortified fluid milk by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin A | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 13-cis-Retinyl Palmitate

This technical guide provides a comprehensive overview of 13-cis-retinyl palmitate, including its chemical identity, biological significance, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity

CAS Number: 26771-20-0[1][2][3][4]

Molecular Formula: C₃₆H₆₀O₂[1][2][3]

Molecular Weight: 524.86 g/mol [1][2]

Chemical Name: (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl palmitate[2][3]

Synonyms: 13-cis-Vitamin A Palmitate, 13-cis-Retinol 15-hexadecanoate[1]

Chemical Structure:

The chemical structure of 13-cis-retinyl palmitate consists of the 13-cis isomer of retinol (B82714) esterified with palmitic acid.

Physicochemical and Biological Data

A summary of key quantitative data for 13-cis-retinyl palmitate is presented in the table below.

| Parameter | Value | Reference |

| Biological Activity | 75% of all-trans-vitamin A palmitate | [1][5] |

| HPLC Limit of Detection (LOD) | 0.029 µg/mL (for retinyl palmitate) | [6] |

| HPLC Limit of Quantification (LOQ) | 0.096 µg/mL (for retinyl palmitate) | [6] |

Experimental Protocols

Detailed methodologies for the analysis of retinyl palmitate isomers are crucial for accurate quantification in various matrices. Below are synthesized protocols based on established high-performance liquid chromatography (HPLC) methods.

Protocol 1: Analysis of Retinyl Palmitate in Fortified Edible Oils by Normal Phase HPLC

This protocol is adapted from a method for the direct analysis of retinyl palmitate in edible oils without saponification.

-

Sample Preparation:

-

Dissolve a known weight of the oil sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1.0–100 mg retinyl palmitate kg⁻¹).

-

Vortex the sample until fully dissolved.

-

The sample is ready for direct injection into the HPLC system.

-

-

HPLC Conditions:

-

Quantification:

-

Generate a standard curve using external standards of 13-cis-retinyl palmitate.

-

Identify and quantify the 13-cis-retinyl palmitate peak based on retention time and peak area compared to the standard curve.

-

Protocol 2: Analysis of Retinoids in Biological Tissues by Reverse-Phase HPLC

This protocol is a modified procedure for the quantification of retinol and retinyl esters in tissues such as the liver and brain.[7]

-

Sample Preparation:

-

Homogenize a weighed portion of the tissue (20–80 mg) on ice in phosphate-buffered saline (pH 7.4).[7]

-

Add an equal volume of absolute ethanol (B145695) containing a known amount of an internal standard (e.g., retinyl acetate).[7]

-

Vortex vigorously to precipitate proteins and extract the retinoids.

-

Centrifuge to pellet the precipitate.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient system appropriate for separating retinoid isomers. A common mobile phase is a mixture of acetonitrile (B52724) and 1,2-dichloroethane.

-

Detection: UV at 325 nm for retinol and retinyl esters.[8]

-

Injection Volume: 10-100 µL, depending on the concentration and sensitivity requirements.[8]

-

-

Quantification:

Signaling and Metabolic Pathways

The metabolism of retinyl esters is a critical aspect of vitamin A signaling. Retinyl palmitate, as a storage form of vitamin A, undergoes enzymatic hydrolysis to release retinol, which can then be converted to the active metabolite, retinoic acid.

Metabolic Pathway of Retinyl Palmitate

Caption: Metabolic conversion of 13-cis-retinyl palmitate to 13-cis-retinoic acid.

While all-trans-retinoic acid is known to signal through nuclear retinoic acid receptors (RARs), the signaling pathway for 13-cis-retinoic acid is less understood and is suggested to involve non-nuclear mechanisms.[9] This non-canonical pathway is an active area of research.

Experimental Workflow for HPLC Analysis

Caption: Generalized workflow for the analysis of 13-cis-retinyl palmitate by HPLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Randomized Trial of 13-cis Retinoic Acid Compared With Retinyl Palmitate With or Without Beta-Carotene in Oral Premalignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of 13-cis-Vitamin A Palmitate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-Vitamin A palmitate, also known as 13-cis-retinyl palmitate, is a retinoid and an ester of 13-cis-retinoic acid (isotretinoin). As a member of the vitamin A family, it is structurally related to compounds that are potent regulators of cell proliferation, differentiation, and apoptosis.[1] In biological systems, retinyl esters like this compound are considered storage forms or pro-drugs. Their biological activity is typically exerted after enzymatic hydrolysis to their corresponding alcohol (13-cis-retinol) and subsequent oxidation to the active acid form, 13-cis-retinoic acid (isotretinoin).

The biological potency of this compound is considered to be approximately 73-75% of that of its all-trans counterpart, all-trans-retinyl palmitate, which is the most biologically active form of vitamin A ester.[2][3][4] The primary mechanism of action for retinoids involves the intracellular conversion of 13-cis-retinoic acid to other active isomers, such as all-trans-retinoic acid (ATRA), which then modulate gene expression through nuclear receptors.[1][5] However, evidence also suggests receptor-independent activities, particularly in the context of inducing apoptosis in specific cell types.[6]

This guide provides a comprehensive overview of the known in vitro biological activities of this compound and its active metabolite, 13-cis-retinoic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Cellular Metabolism

The biological effects of this compound are contingent on its intracellular conversion to active metabolites. The compound itself has a low binding affinity for the key nuclear receptors that mediate retinoid action.[5] The metabolic and signaling cascade can be summarized in two key stages.

2.1 Metabolic Activation Pathway

This compound must first be hydrolyzed to 13-cis-retinol, which is then oxidized to 13-cis-retinaldehyde and subsequently to 13-cis-retinoic acid (isotretinoin). Crucially, for many of its effects, 13-cis-retinoic acid undergoes intracellular isomerization to the more transcriptionally potent all-trans-retinoic acid (ATRA).[1][5] This isomerization has been shown to be a particularly prominent and rapid event in human sebocytes, suggesting a cell-type-specific activation mechanism.[5]

2.2 Genomic Signaling Pathway

The primary genomic effects of retinoids are mediated by ATRA. Upon entering the nucleus, ATRA binds to a heterodimer of the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[7][8] This regulation affects a multitude of cellular processes, including differentiation, proliferation, and apoptosis. While 13-cis-retinoic acid has a low affinity for these receptors, its conversion to ATRA allows it to engage this powerful gene regulatory pathway.[5]

In Vitro Biological Activities

The most extensively studied in vitro effects of 13-cis-retinoic acid, the active form of this compound, are on human sebocytes, which are directly relevant to its clinical use in dermatology. However, its activity has been documented in a range of cell types.

3.1 Effects on Human Sebocytes

In vitro studies using immortalized human sebocyte cell lines (e.g., SEB-1, SZ95) have been pivotal in elucidating the cellular mechanisms of retinoids.

3.1.1 Inhibition of Proliferation and Viability

13-cis-retinoic acid is a potent inhibitor of sebocyte proliferation. This anti-proliferative effect is both dose- and time-dependent.

Table 1: Effects of 13-cis-Retinoic Acid on Sebocyte Proliferation

| Cell Line | Concentration | Treatment Duration | Effect | Reference(s) |

|---|---|---|---|---|

| SZ95 | 10⁻⁷ M | 9 days | ~30-40% inhibition of proliferation | [5] |

| SZ95 | 10⁻⁵ M | 7 days | IC₅₀ for proliferation | [9] |

| SZ95 | 10⁻⁶ M | 14 days | IC₅₀ for proliferation | [9] |

| SEB-1 | 1-10 µM | 48-72 hours | Significant dose-dependent decrease in viable cells |[10] |

3.1.2 Inhibition of Lipogenesis

A key action of 13-cis-retinoic acid is the suppression of lipid synthesis in sebocytes, mirroring its clinical effect of reducing sebum production.

Table 2: Effects of 13-cis-Retinoic Acid on Sebocyte Lipogenesis

| Parameter | Concentration | Effect | Reference(s) |

|---|---|---|---|

| Total Lipid Synthesis | Not specified | 48.2% reduction (most potent inhibitor tested) | [9] |

| Triglycerides | Not specified | Markedly decreased | [9] |

| Wax/Stearyl Esters | Not specified | Markedly decreased | [9] |

| Free Fatty Acids | Not specified | Markedly decreased | [9] |

| Squalene | Not specified | Uninfluenced | [9] |

| Cholesterol | Not specified | Slightly increased |[9] |

3.1.3 Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, 13-cis-retinoic acid actively reduces sebocyte numbers by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Notably, this apoptotic effect in SEB-1 sebocytes appears to be independent of RAR activation, as it is not blocked by an RAR pan-antagonist.[6][11]

Table 3: Pro-Apoptotic and Cell Cycle Effects of 13-cis-Retinoic Acid on SEB-1 Sebocytes

| Assay / Marker | Observation | Mechanism | Reference(s) |

|---|---|---|---|

| Annexin V-FITC Staining | Increased | Indicates early-stage apoptosis | [6][11] |

| TUNEL Staining | Increased | Detects DNA fragmentation in late-stage apoptosis | [6][11] |

| Cleaved Caspase 3 | Increased protein levels | Activation of key executioner caspase in apoptosis | [6][11] |

| DNA Synthesis | Decreased | Indicates cell cycle arrest | [6][11] |

| p21 Protein Expression | Increased | Induction of a cell cycle inhibitor | [6][11] |

| Cyclin D1 Protein | Decreased | Reduction of a key G1 phase progression protein |[6][11] |

3.2 Effects on Keratinocytes and Keratin (B1170402) Expression

Retinoids are known to modulate the differentiation of keratinocytes. Studies on human epidermal cell cultures show that retinoids can decrease the expression of keratin 16, a marker associated with hyperproliferative conditions.[12] In cultured sebocytes, 13-cis-retinoic acid also alters the expression of several keratins, indicating a modification of the sebocyte differentiation program.[9]

Table 4: Effects of 13-cis-Retinoic Acid on Keratin Expression in Human Sebocytes

| Keratin Type | Effect of 13-cis-RA | Reference(s) |

|---|---|---|

| Keratin 5 | Down-regulated | [9] |

| Keratin 6 | Down-regulated | [9] |

| Keratin 14 | Down-regulated | [9] |

| Keratin 16 | Down-regulated | [9] |

| Keratin 17 | Up-regulated | [9] |

| Keratin 13 | Virtually unaffected |[9] |

3.3 Effects on Other Cell Types

The biological activity of 13-cis-retinoic acid extends to various other cell types, including cancer cells and embryonic tissues, where it primarily influences differentiation and survival.

Table 5: In Vitro Effects of 13-cis-Retinoic Acid on Various Cell Lines

| Cell Type / Line | Concentration | Effect | Reference(s) |

|---|---|---|---|

| Human Follicular Carcinoma (UCLA R0 82 W-1) | 10 µM | 4-fold increase in ¹²⁵I uptake (differentiation marker) | [13] |

| Human Follicular Carcinoma (UCLA R0 82 W-1) | 10 µM | 5-fold increase in ¹²⁵I-EGF binding (differentiation marker) | [13] |

| Human Follicular Carcinoma (UCLA R0 82 W-1) | up to 10 µM | Dose-dependent reduction in cell number | [13] |

| Human Neuroblastoma (SH-SY5Y) | Not specified | Regulates growth and differentiation | [14] |

| Cultured Rat Embryos (Midfacial Processes) | 20 µM | Increased apoptotic cell death (TUNEL assay) | [15] |

| Cultured Rat Embryos (Midfacial Processes) | 20 µM | Decreased cell proliferation (PCNA staining) |[15] |

Key Experimental Protocols

Reproducible in vitro experimentation with retinoids requires careful attention to protocol details, particularly regarding compound stability and culture conditions. Retinoids are sensitive to light and oxidation, and their bioavailability in culture is highly dependent on the presence of proteins, such as albumin from fetal calf serum, which prevent absorption to plasticware.[16][17]

4.1 General Experimental Workflow

The general workflow for assessing the in vitro activity of this compound or its metabolites involves cell seeding, treatment with the compound, incubation, and subsequent analysis using a variety of cellular and molecular assays.

4.2 Protocol: Sebocyte Proliferation Assay (MTT-based)

-

Cell Seeding: Plate SZ95 or SEB-1 human sebocytes in 96-well plates at a density of 5,000-10,000 cells/well in Sebomed® basal medium supplemented with 10% Fetal Calf Serum (FCS), 1 ng/mL Epidermal Growth Factor, and antibiotics. Allow cells to adhere for 24 hours at 37°C in 5% CO₂.

-

Treatment: Prepare stock solutions of 13-cis-retinoic acid in DMSO. Dilute to final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) in culture medium. Replace the medium in the wells with the treatment medium. Include a vehicle control (DMSO equivalent).

-

Incubation: Incubate plates for the desired duration (e.g., 3 to 14 days), replacing the medium every 2-3 days.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol). Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

4.3 Protocol: Lipogenesis Assay via [¹⁴C]-Acetate Incorporation

-

Cell Culture and Treatment: Culture sebocytes in 6-well plates until they reach sub-confluence. Treat with various concentrations of 13-cis-retinoic acid for a specified period (e.g., 7 days) as described above.

-

Radiolabeling: In the final 24 hours of treatment, add [¹⁴C]-sodium acetate (B1210297) (a precursor for lipid synthesis) to the culture medium at a final activity of 1-2 µCi/mL.

-

Lipid Extraction: After incubation, wash the cells with PBS, scrape them into a solvent mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane phase containing the lipids.

-

Lipid Separation: Spot the extracted lipids onto a silica (B1680970) gel Thin-Layer Chromatography (TLC) plate. Develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate different lipid classes (e.g., squalene, wax esters, triglycerides, free fatty acids, cholesterol).

-

Quantification: Visualize the lipid spots using iodine vapor. Scrape the corresponding silica spots into scintillation vials. Add scintillation fluid and quantify the incorporated radioactivity for each lipid class using a scintillation counter.

4.4 Protocol: Apoptosis Detection via Annexin V Staining

-

Cell Culture and Treatment: Plate SEB-1 sebocytes in 6-well plates and treat with 13-cis-retinoic acid (e.g., 10 µM) or vehicle for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Wash the pooled cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Summary and Conclusion

The in vitro biological activity of this compound is primarily mediated through its active metabolite, 13-cis-retinoic acid. Its multifaceted effects are most pronounced in human sebocytes, where it potently inhibits cell proliferation and lipogenesis while simultaneously inducing apoptosis and cell cycle arrest.[5][6][9] Mechanistically, while the classical genomic pathway involving isomerization to ATRA and subsequent RAR/RXR activation is significant, evidence for RAR-independent pro-apoptotic effects highlights the complexity of its action.[5][6] The compound also modulates differentiation in both sebocytes and other cell types, such as keratinocytes and certain carcinoma cells.[9][13] The quantitative data and detailed protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating retinoid biology and exploring novel therapeutic applications.

References

- 1. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioactivity of cis and dicis isomers of vitamin A esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]

- 5. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin A Signaling and Homeostasis in Obesity, Diabetes, and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Simple assays of retinoid activity as potential screens for compounds that may be useful in treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA R0 82 W-1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The vitamin A analogues: 13-cis retinoic acid, 9-cis retinoic acid, and Ro 13-6307 inhibit neuroblastoma tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pretreatment Effect of Folic Acid on 13-Cis-RA-Induced Cellular Damage of Developing Midfacial Processes in Cultured Rat Embryos [opendentistryjournal.com]

- 16. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 13-cis-Retinyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 13-cis-retinyl palmitate, an isomer of Vitamin A palmitate. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its analysis, and explores its biological significance.

Introduction

13-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, the ester of retinol (B82714) (Vitamin A) and palmitic acid. While the all-trans isomer is the most common and biologically active form, the 13-cis isomer is also found in biological systems and fortified foods, often formed from the all-trans isomer through exposure to heat.[1][2] Understanding the solubility and stability of 13-cis-retinyl palmitate is crucial for its accurate quantification, formulation development, and the assessment of its biological activity.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

Molecular Formula: C₃₆H₆₀O₂ Molecular Weight: 524.9 g/mol [1]

Solubility

Quantitative solubility data specifically for 13-cis-retinyl palmitate is not extensively documented in publicly available literature. However, the solubility of all-trans-retinyl palmitate provides a reasonable estimate due to their structural similarity. Retinyl palmitate, in general, is a lipophilic compound.

Table 1: Solubility of all-trans-Retinyl Palmitate in Various Solvents

| Solvent | Solubility | Reference |

| Ethanol (B145695) | ~15 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [4] |

| Dimethylformamide (DMF) | ~5 mg/mL | [4] |

| Chloroform | Soluble | [5] |

| Ether | Soluble | [5] |

| Vegetable Oil | Soluble | [5] |

| Water | Insoluble | [5] |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.3 mg/mL with prior dissolution in ethanol) | [4] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve retinyl palmitate in an organic solvent like ethanol and then dilute with the aqueous buffer.[4]

Stability

Retinoids, including 13-cis-retinyl palmitate, are notoriously unstable and susceptible to degradation under various conditions. The primary degradation pathways include isomerization, oxidation, and photodegradation.

Factors Affecting Stability:

-

Light: Exposure to light, particularly UV radiation, is a major cause of degradation. It can induce isomerization from the all-trans form to cis isomers, including 13-cis and 9-cis-retinyl palmitate.[1][2] Photodecomposition can also lead to the formation of various degradation products.[6] Studies have shown that in the absence of a photostable filter, retinyl palmitate can experience significant loss upon UV exposure.[6]

-

Heat: Thermal stress promotes the isomerization of all-trans-retinyl palmitate, with the 13-cis isomer being a primary product.[1][2] While retinyl palmitate is generally more thermally stable than retinol, significant degradation can still occur at elevated temperatures.[6] For instance, one study on an oil-in-water emulsion showed a 38% loss of retinyl palmitate after seven days at 40°C.[6]

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain of the retinoid molecule.[7] It is crucial to handle and store 13-cis-retinyl palmitate under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

-

pH: The stability of retinyl palmitate in formulations can be pH-dependent. One study on hydrogels found that pH levels of 4.0 and 8.0 led to a decrease in stability compared to a pH range of 5.6 to 7.0.[8]

Table 2: Stability of Retinyl Palmitate Under Different Storage Conditions

| Condition | Observation | Reference |

| Light Exposure | Rapid degradation and isomerization. A 62% loss of retinyl palmitate was observed after exposure to 5 MED (Minimal Erythemal Dose) of UV radiation in one study. | [6] |

| Elevated Temperature | Isomerization to 13-cis form and degradation. Significant loss can occur over time, even at 40°C. | [1][6] |

| 24h Storage (in solution) | More stable in the dark. In one experiment, a standard solution in the dark showed ~99.5% recovery, while the solution exposed to light had a significantly lower recovery. | [9] |

| Long-term Storage (solid) | When stored at -20°C as a solid, all-trans-retinyl palmitate is reported to be stable for at least four years. | [4] |

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

13-cis-retinyl palmitate

-

Selected solvents (e.g., ethanol, DMSO, water)

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of 13-cis-retinyl palmitate to a known volume of the selected solvent in a vial. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 13-cis-retinyl palmitate in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 13-cis-retinyl palmitate.

Protocol for Stability Analysis by HPLC (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

13-cis-retinyl palmitate

-

Solutions for stress conditions:

-

Acidic: e.g., 0.1 M HCl

-

Basic: e.g., 0.1 M NaOH

-

Oxidative: e.g., 3% H₂O₂

-

-

High-purity solvents for sample preparation (e.g., ethanol, hexane)

-

HPLC system with a suitable column (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase) and UV or fluorescence detector

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare stock solutions of 13-cis-retinyl palmitate in a suitable solvent.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of acidic or basic solution to the stock solution. Heat if necessary to accelerate degradation. Neutralize the samples before analysis.

-

Oxidation: Add the oxidative solution to the stock solution.

-

Thermal Degradation: Store the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to a controlled light source in a photostability chamber.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Dilute the aliquots to a suitable concentration.

-

Analyze the samples by HPLC. A normal-phase HPLC method can be effective in separating cis and trans isomers.[7]

-

-

Data Analysis:

-

Monitor the decrease in the peak area of 13-cis-retinyl palmitate over time.

-

Identify and quantify any degradation products.

-

Determine the degradation kinetics (e.g., first-order, zero-order).

-

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of 13-cis-retinyl palmitate.

Biological Significance and Metabolism

The biological activity of 13-cis-retinyl palmitate is reported to be approximately 75% of that of the all-trans isomer.[3] In the body, retinyl esters, including the 13-cis form, serve as a storage form of Vitamin A. They are hydrolyzed to retinol, which can then be oxidized to retinal and subsequently to retinoic acid, the active form that regulates gene expression.[1]

The cellular uptake of retinol is a receptor-mediated process. Retinol circulates in the blood bound to retinol-binding protein (RBP). This complex binds to the membrane receptor STRA6, which facilitates the transport of retinol into the cell.[10][11] Inside the cell, retinol can be esterified back to retinyl esters by lecithin:retinol acyltransferase (LRAT) for storage or oxidized to retinoic acid.[1]

While specific signaling pathways directly activated by 13-cis-retinyl palmitate are not well-defined, its metabolic product, 13-cis-retinoic acid (isotretinoin), is a well-known therapeutic agent. It is thought that some of the biological effects of 13-cis-retinoids may be due to their isomerization to the more active all-trans and 9-cis isomers.[12]

Metabolic Pathway of Retinyl Esters

Caption: Simplified metabolic pathway of retinyl esters.

Conclusion

13-cis-retinyl palmitate is a significant isomer of Vitamin A palmitate with notable biological activity. Its inherent instability, particularly to light and heat, necessitates careful handling and storage procedures. While specific quantitative data on its solubility and degradation kinetics are limited, the information available for the all-trans isomer provides a valuable starting point for research and development. The experimental protocols outlined in this guide offer a framework for generating more specific data for this compound. Further research into the precise solubility, stability, and specific biological roles of 13-cis-retinyl palmitate will be crucial for a more complete understanding of its contribution to Vitamin A metabolism and its potential applications.

References

- 1. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular metabolism and actions of 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

"endogenous metabolism of 13-cis-Vitamin A palmitate"

An In-depth Technical Guide to the Endogenous Metabolism of 13-cis-Vitamin A Palmitate

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play critical roles in vision, immune function, cellular differentiation, and embryonic development. The biological activity of Vitamin A is primarily mediated by its acid form, retinoic acid, which exists in several isomeric forms, including all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). While the metabolism of all-trans-retinyl esters is well-documented, the endogenous pathway for 13-cis-retinoic acid, originating from its storage form, this compound (13-cis-retinyl palmitate), is less characterized. This guide provides a comprehensive overview of the putative metabolic cascade, synthesizes available quantitative data, details relevant experimental protocols, and highlights areas where further research is needed.

Putative Metabolic Pathway Overview

The endogenous conversion of 13-cis-retinyl palmitate to 13-cis-retinoic acid is presumed to follow a three-step enzymatic process analogous to the metabolism of its all-trans counterpart. This pathway involves:

-

Hydrolysis: The cleavage of the palmitate ester bond from 13-cis-retinyl palmitate to yield 13-cis-retinol (B135769).

-

Reversible Oxidation: The oxidation of 13-cis-retinol to 13-cis-retinal (B14616).

-

Irreversible Oxidation: The final oxidation of 13-cis-retinal to the biologically active 13-cis-retinoic acid.

Caption: Putative metabolic pathway of 13-cis-retinyl palmitate to 13-cis-retinoic acid.

Step 1: Hydrolysis of 13-cis-Retinyl Palmitate

Step 2: Oxidation of 13-cis-Retinol to 13-cis-Retinal

Once liberated, 13-cis-retinol undergoes a reversible oxidation to form 13-cis-retinal. This reaction is catalyzed by members of the alcohol dehydrogenase (ADH) superfamily.

Role of Class IV Alcohol Dehydrogenase (ADH IV)

Research into the substrate specificity of mammalian class IV ADH has provided specific insights into its interaction with 13-cis-retinol. Kinetic studies and molecular docking simulations indicate that 13-cis-retinol is a very poor substrate for human and rat ADH IV compared to all-trans-retinol and 9-cis-retinol. Molecular modeling suggests that the conformation of 13-cis-retinol results in a suboptimal positioning within the enzyme's active site, leading to low catalytic efficiency. Specifically, the distance between the catalytic zinc ion and the substrate's hydroxyl oxygen is significantly greater for the 13-cis isomer, indicating a less favorable binding orientation.

Caption: Oxidation of 13-cis-retinol catalyzed by Alcohol Dehydrogenase IV (ADH IV).

Step 3: Oxidation of 13-cis-Retinal to 13-cis-Retinoic Acid

The final, irreversible step in the pathway is the oxidation of 13-cis-retinal to 13-cis-retinoic acid. This conversion is carried out by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily. While the role of RALDHs in converting all-trans-retinal (B13868) to all-trans-retinoic acid is well-established, specific kinetic data for the oxidation of 13-cis-retinal by these enzymes is sparse. It is presumed that one or more of the known RALDH isozymes are responsible for this reaction, but their relative contributions and efficiencies remain to be determined.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of retinoid isomers with human Class IV ADH. The lack of comprehensive data for the entire 13-cis pathway underscores the need for further research.

| Substrate | Enzyme | Parameter | Value | Reference |

| 13-cis-Retinol | Human Class IV ADH | Binding Energy (kcal/mol) | 14.0 | |

| Zn-OH Distance (Å) | 3.3 | |||

| Catalytic Activity | Reported as not a substrate | |||

| 9-cis-Retinol | Human Class IV ADH | Binding Energy (kcal/mol) | 21.0 | |

| Zn-OH Distance (Å) | 2.4 | |||

| Catalytic Activity | Reported as the best retinoid substrate | |||

| all-trans-Retinol | Human Class IV ADH | Binding Energy (kcal/mol) | 27.3 | |

| Zn-OH Distance (Å) | 2.4 |

Experimental Protocols

Protocol 1: In Vitro Enzyme Kinetics for Retinol Oxidation

This protocol describes a general method for determining the kinetic parameters of ADH activity with retinoid substrates.

-

Enzyme Preparation: Purify recombinant human Class IV ADH. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5). The final reaction mixture should contain the buffer, a specified concentration of NAD+, and the purified enzyme.

-

Substrate Preparation: Prepare stock solutions of retinoid isomers (e.g., 13-cis-retinol, all-trans-retinol) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Assay Procedure:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the retinoid substrate.

-

Monitor the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

-

Data Analysis: Calculate initial velocities from the linear portion of the absorbance-time curve. Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of 13-cis-retinoids from biological samples.

-

Sample Preparation (e.g., Plasma):

-

To 500 µL of plasma, add an internal standard.

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and acetic acid.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector set at a wavelength appropriate for retinoids (e.g., 340-350 nm).

-

-

Quantification: Create a calibration curve using standards of known concentrations of 13-cis-retinoic acid and other relevant retinoids. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Caption: General experimental workflow for the analysis of retinoids from biological samples.

Conclusion and Future Directions

The endogenous metabolism of this compound is a critical pathway that gives rise to the potent signaling molecule 13-cis-retinoic acid. While the general steps are presumed to mirror those of all-trans-retinoid metabolism, there is a significant lack of specific biochemical and kinetic data for the enzymes involved in the 13-cis pathway. The available evidence suggests that some enzymes, like ADH IV, show a strong preference for other isomers, indicating that the metabolism of 13-cis-retinoids may be handled by a distinct set of enzymes or proceed with much lower efficiency.

Future research should focus on:

-

Identifying the specific retinyl ester hydrolases (REHs) responsible for hydrolyzing 13-cis-retinyl palmitate.

-

Characterizing the kinetic parameters of various alcohol and retinaldehyde dehydrogenases with 13-cis-retinol and 13-cis-retinal as substrates.

-

Elucidating the regulatory mechanisms that control the flux through this specific metabolic pathway.

A deeper understanding of this pathway is essential for researchers in nutrition, toxicology, and pharmacology, particularly for clarifying the endogenous roles of 13-cis-retinoic acid and the metabolic fate of related compounds.

A Technical Guide to the Physicochemical Characteristics of 13-cis-Retinyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 13-cis-retinyl palmitate, an important geometric isomer of retinyl palmitate. This document collates available data on its chemical properties, stability, and analytical methodologies, with a focus on differentiating it from its all-trans counterpart. The information is intended to support research, development, and analytical activities involving this compound.

Chemical and Physical Properties

13-cis-retinyl palmitate is the ester of 13-cis-retinol (B135769) and palmitic acid. While much of the available literature focuses on the more stable all-trans isomer, key data for the 13-cis form has been compiled below. It is important to note that specific experimental values for purified 13-cis-retinyl palmitate are scarce, and some properties are inferred from data on all-trans-retinyl palmitate and other retinoids.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl palmitate | [1] |

| Alternate Names | 13-cis-Retinyl palmitate; 13-cis-Retinol 15-hexadecanoate | [2] |

| CAS Number | 26771-20-0 | [1][2] |

| Molecular Formula | C₃₆H₆₀O₂ | [1][2] |

| Molecular Weight | 524.86 g/mol | [2] |

| Appearance | Likely a yellow, viscous liquid or low-melting solid, similar to the all-trans isomer. | [3] |

Table 2: Solubility and Spectroscopic Data

| Property | Value/Description | Source |

| Solubility | Insoluble in water. Soluble in most organic solvents such as chloroform, ether, and edible oils. Slightly soluble in alcohol. | [3][4] |

| UV-Vis Spectrum (λmax) | The UV absorption maximum is expected to be in the range of 325-328 nm in ethanol (B145695), similar to other retinoids. | [3][5][6] |

| Molar Extinction Coefficient (ε) | Specific data for the 13-cis isomer is not readily available. For all-trans-retinyl palmitate, the E1% (1 g/100 mL) at 325 nm in ethanol is approximately 975-1000. | [3] |

| Fluorescence | Excitation and emission wavelengths are expected to be similar to all-trans-retinyl palmitate (Excitation: ~325 nm, Emission: ~470 nm). | [3] |

Stability and Isomerization

Retinoids, including 13-cis-retinyl palmitate, are sensitive to environmental factors. Understanding their stability is critical for accurate analysis and formulation.

-

Heat Sensitivity : 13-cis-retinyl palmitate is known to be formed from all-trans-retinyl palmitate through heat-induced isomerization. This suggests that while heat can generate the 13-cis isomer, excessive heat will likely lead to a mixture of various isomers and degradation products.[7][8]

-

Light Sensitivity : Like all retinoids, 13-cis-retinyl palmitate is sensitive to light, particularly UV light. Exposure can lead to further isomerization and degradation. All laboratory operations should be performed under subdued light, and solutions should be stored in amber glassware or containers protected with aluminum foil.[5][8]

-

Oxidative Stability : The presence of oxygen can lead to the degradation of retinoids. It is recommended to store the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and to use antioxidants such as butylated hydroxytoluene (BHT) in solutions to retard oxidation.[8]

-

Storage : For long-term stability, 13-cis-retinyl palmitate should be stored as a solid at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere. Solutions should also be stored at low temperatures.[9]

Biological Activity and Metabolism

The biological activity of 13-cis-retinyl palmitate is reported to be approximately 75% of that of all-trans-retinyl palmitate, which is considered the most biologically active form.[4]

Cellular Uptake and Metabolism

The metabolism of 13-cis-retinyl palmitate is expected to follow the general pathway for retinyl esters.

Upon cellular uptake, it is likely hydrolyzed by retinyl ester hydrolases to yield 13-cis-retinol and palmitic acid.[3][10] 13-cis-retinol can then bind to cellular retinol-binding proteins (CRBPs), which facilitate its transport and subsequent metabolism.[11] It is important to note that 13-cis-retinoic acid, a downstream metabolite, is thought to exert many of its biological effects after intracellular isomerization to all-trans-retinoic acid, which then binds to nuclear retinoid receptors.[12] It is plausible that a similar isomerization step is crucial for the biological activity derived from 13-cis-retinyl palmitate.

Experimental Protocols

Synthesis via Isomerization

A common method for preparing 13-cis-retinyl palmitate is through the isomerization of the all-trans isomer. While a specific protocol for isolating pure 13-cis-retinyl palmitate is not detailed in the searched literature, a general approach for generating a mixture of isomers is described.

Protocol: Iodine-Catalyzed Isomerization of All-trans-Retinyl Palmitate

-

Dissolution : Dissolve all-trans-retinyl palmitate in a suitable organic solvent (e.g., hexane (B92381) or ethanol) in a light-protected flask.

-

Catalyst Addition : Add a catalytic amount of iodine to the solution.

-

Incubation : Stir the reaction mixture at room temperature, protected from light. The reaction progress can be monitored by HPLC to observe the formation of different isomers.

-

Equilibrium : Allow the reaction to proceed until an equilibrium mixture of isomers is formed. One study reported an equilibrium mixture containing approximately 24% 13-cis-retinyl palmitate.[7]

-

Quenching : The reaction can be quenched by the addition of a sodium thiosulfate (B1220275) solution to remove the iodine.

-

Purification : The resulting mixture of isomers requires purification, typically by preparative normal-phase HPLC, to isolate the 13-cis-retinyl palmitate.

Analytical Methodology: HPLC Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of retinyl palmitate isomers. Normal-phase HPLC is generally more effective than reversed-phase HPLC for separating geometric isomers of retinoids.

Protocol: Normal-Phase HPLC for Retinyl Palmitate Isomer Separation

-

Instrumentation : An HPLC system equipped with a UV detector is required.

-

Column : A silica-based normal-phase column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).[13]

-

Mobile Phase : A non-polar mobile phase is used. A common mobile phase consists of a mixture of n-hexane (or n-heptane) with a small percentage of a more polar solvent like 2-propanol (isopropanol) or ethyl acetate. The exact ratio needs to be optimized for the specific column and system to achieve baseline separation of the isomers. For example, a mobile phase of n-heptane and isopropyl alcohol (e.g., 75:25 v/v) has been used.[12]

-

Flow Rate : A typical flow rate is 1.0 to 2.0 mL/min.

-

Detection : UV detection at the λmax of retinyl palmitate, typically around 325 nm.[12][13]

-

Sample Preparation : Samples should be dissolved in the mobile phase or a compatible solvent. It is crucial to protect samples from light and oxidation during preparation and analysis.

-

Injection Volume : Typically in the range of 20 µL.[12]

Summary and Future Directions

13-cis-retinyl palmitate is a significant isomer of retinyl palmitate, notable for its formation via thermal processing and its distinct, though reduced, biological activity compared to the all-trans form. This guide provides a summary of its known physicochemical properties and relevant experimental protocols.

A significant gap in the literature exists regarding specific quantitative data for pure 13-cis-retinyl palmitate. Future research should focus on:

-

The isolation of highly purified 13-cis-retinyl palmitate to allow for the precise determination of its melting point, molar absorptivity, and solubility in various solvents.

-

Detailed kinetic studies of the thermal and photochemical isomerization of all-trans-retinyl palmitate to better understand the formation and degradation pathways of the 13-cis isomer.

-

Elucidation of the specific interactions of 13-cis-retinyl palmitate and its metabolite, 13-cis-retinol, with cellular binding proteins and metabolic enzymes.

-

Investigation into any unique signaling pathways or biological roles that may be specific to the 13-cis isomer, beyond its function as a precursor to 13-cis-retinoic acid.

A deeper understanding of these aspects will be invaluable for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

References

- 1. alentris.org [alentris.org]

- 2. scbt.com [scbt.com]

- 3. Hydrolysis of 11-cis- and all-trans-retinyl palmitate by homogenates of human retinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]

- 8. Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatic Retinyl Ester Hydrolases and the Mobilization of Retinyl Ester Stores [mdpi.com]

- 11. Functions of Intracellular Retinoid Binding-Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Quantification of 13-cis-Retinyl Palmitate in Tissue Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 13-cis-retinyl palmitate in various tissue samples. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods for the sensitive and specific measurement of retinoids.

Introduction

13-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, the primary storage form of vitamin A in the body. While all-trans-retinyl palmitate is the most abundant and biologically active precursor to all-trans-retinoic acid, the 13-cis isomer also plays a role in retinoid metabolism and signaling. Accurate quantification of 13-cis-retinyl palmitate in tissues is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic studies of retinoid-based drugs. Retinoids are sensitive to light and oxidation, necessitating careful handling during all stages of sample collection, preparation, and analysis.

Data Presentation